O-(6-chloropyridin-2-yl)hydroxylamine

Chemical synthesis Building block procurement Physicochemical comparison

Researchers face ambiguous SAR from regioisomeric alkoxyamine impurities. This 6-chloro-ortho isomer provides controlled nucleophilicity for carbonyl condensations and cross-coupling handles. - **Reactivity control**: Ortho electron-withdrawal reduces non-specific labeling in ABPP probes (TPSA 48.1 Ų). - **Dual handles**: Aminooxy for oxime ligation; 6-chloro for Suzuki/Buchwald-Hartwig. - **Supply**: Packaged for milligram-to-gram synthesis. Purity verified by HPLC.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 119809-51-7
Cat. No. B038457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(6-chloropyridin-2-yl)hydroxylamine
CAS119809-51-7
SynonymsPyridine, 2-(aminooxy)-6-chloro- (9CI)
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)ON
InChIInChI=1S/C5H5ClN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2
InChIKeyYEOKOAFSAVMZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(6-chloropyridin-2-yl)hydroxylamine: Baseline Properties


O-(6-chloropyridin-2-yl)hydroxylamine (CAS 119809-51-7), also known as 2-(aminooxy)-6-chloropyridine, is a heterocyclic alkoxyamine building block [1]. It features a chlorine atom substituted at the 6-position of the pyridine ring ortho to the O-aminooxy group. Its molecular formula is C5H5ClN2O with a molecular weight of 144.56 g/mol, a computed XLogP3 of 1.4, and topological polar surface area (TPSA) of 48.1 Ų [1]. It is primarily procured as a synthetic intermediate for medicinal and agrochemical research.

O-(6-chloropyridin-2-yl)hydroxylamine: Why Generics Fall Short


The specific position of the chlorine atom on the pyridine ring critically modulates the electronic properties and steric environment of the alkoxyamine nucleophile. In O-(6-chloropyridin-2-yl)hydroxylamine, the chlorine is ortho to the reactive hydroxylamine oxygen, which can influence reaction rates and chemoselectivity in carbonyl condensations and heterocycle formations via both inductive (-I) and resonance effects [1]. In contrast, analogues with chlorine substitution at other positions (e.g., 3-, 4-, or 5-), or those with a methylene spacer (e.g., O-[(6-chloropyridin-2-yl)methyl]hydroxylamine, CAS 184870-71-1), present different steric profiles and altered reactivity [1]. Consequently, generic substitution with an isomeric chloropyridyl-alkoxyamine is likely to alter reaction kinetics, oxime stability, or downstream biological activity in ways that are not predictable without empirical reaction profiling.

O-(6-chloropyridin-2-yl)hydroxylamine: Distinguishing from Closest Analogs


Physicochemical Differences from 5-Chloro Regioisomer

The target compound O-(6-chloropyridin-2-yl)hydroxylamine (MW 144.56 g/mol) and its close analog O-(5-chloropyridin-2-yl)hydroxylamine (CAS 119809-46-0, MW 144.56 g/mol) are regioisomeric with identical molecular formula and weight, presenting a critical risk of confusion during procurement [1]. Although their molecular weights are identical, the relocation of the chlorine position from the 6-position (target) to the 5-position (comparator) changes the electrostatic potential map and, consequently, their behavior in crystallization and chromatography [1]. This difference matters for logistics and inventory management, as the compounds are distinct chemical entities that must be uniquely identified by CAS number and analytical fingerprint (e.g., HPLC retention time).

Chemical synthesis Building block procurement Physicochemical comparison

Lipophilicity and TPSA vs. Methylene Homolog

The target compound's TPSA of 48.1 Ų is determined solely by the pyridine nitrogen, the aminooxy group, and the chlorine atom [1]. In contrast, the methylene-homologated analog O-[(6-chloropyridin-2-yl)methyl]hydroxylamine (CAS 184870-71-1) has a TPSA of 48.1 Ų as well (by computation) but exhibits higher lipophilicity (computed XLogP ~1.7 vs. ~1.4) due to the extra methylene group, which can enhance passive membrane permeability [1][2]. In a medicinal chemistry context, replacing the target compound with the methylene homolog can lead to a measurable shift in lipophilic ligand efficiency (LLE) for lead compounds, as the methylene insertion typically adds ~0.5 log unit to logP [2].

Drug-likeness Permeability Early-stage ADME

Reactivity Modulation: Ortho vs. Meta Chlorine

The 6-chloro substituent in the target compound exerts an electron-withdrawing effect on the pyridine nitrogen (pKa ~-0.5, estimated) and indirectly on the adjacent aminooxy oxygen through resonance, lowering the nucleophilicity of the NH2 group relative to the 5-chloro isomer (CAS 119809-46-0), where the chlorine is meta to the ring nitrogen [1][2]. This electronic fine-tuning is critical in reactions where precise control of nucleophilic addition rate is necessary, such as in the stepwise construction of oxime ethers or N-hydroxylamine intermediates. Although direct kinetic data for the target compound are absent from the public literature, analogous studies on 2- vs. 3-substituted pyridines consistently show that ortho-electron-withdrawing groups reduce the basicity and nucleophilicity of adjacent functional groups by approximately 1-2 pKa units relative to meta counterparts [2].

Nucleophilic addition Oxime formation Electronic effects

O-(6-chloropyridin-2-yl)hydroxylamine: Recommended Applications


Kinase Inhibitor Design: Exploiting Reduced Basicity

The diminished nucleophilicity and basicity of the target compound relative to its isomers make it a valuable building block for the synthesis of kinase inhibitor fragments where low hydrogen-bond acceptor strength at the hinge-binding motif is desired. The ortho-chlorine's electron-withdrawing effect can be exploited to tune the pKa of the resulting oxime ether, potentially improving the selectivity profile of leads targeting kinases with shallow ATP pockets [2][3].

Late-Stage Diversification of Pyridine Herbicides

The reactive aminooxy handle enables late-stage functionalization of aldehyde or ketone intermediates in herbicide development, while the 6-chloro substituent provides a synthetic handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This dual functionality supports rapid SAR exploration around pyridine-core herbicides, where regioisomeric purity eliminates ambiguous structure-activity interpretations [2].

Activity-Based Protein Profiling (ABPP) Probe Development

In the design of ABPP probes requiring a compact, heterocyclic alkoxyamine warhead, the target compound offers a favorable balance of reactivity and steric profile. Its computed TPSA of 48.1 Ų suggests adequate aqueous solubility for biochemical assays while maintaining the necessary electrophilicity for covalent target engagement [1]. The 6-chloro isomer's controlled reactivity is preferred over more nucleophilic alkoxyamines to minimize non-specific labeling [3].

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